molecular formula C9H14N4O B13475486 3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide

Cat. No.: B13475486
M. Wt: 194.23 g/mol
InChI Key: AURJZDXMUMYKKD-UHFFFAOYSA-N
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Description

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-(3-aminopyrazol-1-yl)-N-cyclopropylpropanamide

InChI

InChI=1S/C9H14N4O/c10-8-3-5-13(12-8)6-4-9(14)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H2,10,12)(H,11,14)

InChI Key

AURJZDXMUMYKKD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide, with the CAS number 1247465-57-1, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects. The focus of this article is to review its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

PropertyValue
Molecular FormulaC₉H₁₄N₄O
Molecular Weight194.23 g/mol
CAS Number1247465-57-1

The biological activity of pyrazole derivatives, including this compound, often involves interactions with various molecular targets:

  • Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit key enzymes such as cyclooxygenases and kinases (e.g., p38 MAP kinase) which play crucial roles in inflammatory pathways and cellular signaling.
  • Antimicrobial Activity : Some studies suggest that pyrazole compounds exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Biological Activities

Recent studies have reported various biological activities associated with pyrazole derivatives:

Antiinflammatory Activity

Research has demonstrated that compounds containing the pyrazole moiety can act as selective inhibitors of p38 MAP kinase, which is involved in inflammatory responses. For instance, a study highlighted the development of a series of pyrazole-based compounds that showed significant inhibition of p38 MAP kinase, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored in several studies. For example, a review noted that pyrazoles exhibit activity against a range of bacterial strains, possibly through mechanisms such as enzyme inhibition and disruption of nucleic acid synthesis .

Anticancer Activity

A notable aspect of the biological activity of this compound is its potential anticancer properties. Research indicates that certain pyrazole derivatives can selectively induce apoptosis in tumor cells by targeting specific signaling pathways .

Case Studies

Several case studies have examined the biological activity of pyrazoles:

  • Inhibition of p38 MAP Kinase : A study showed the synthesis and evaluation of various pyrazole compounds for their ability to inhibit p38 MAP kinase. The results indicated that modifications to the pyrazole structure could enhance selectivity and potency against this enzyme .
  • Antimicrobial Testing : A systematic evaluation was conducted on a series of pyrazole derivatives against common pathogens. The findings revealed varying degrees of antibacterial activity, with some compounds demonstrating significant inhibition against resistant strains .

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